

Spectroscopic Scrutiny: A Comparative Guide to Azabicyclo[3.3.0]octane Isomers

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Compound of Interest

Compound Name: *cis-7-Azabicyclo[3.3.0]octane*

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For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a comparative spectroscopic analysis of 1-azabicyclo[3.3.0]octane, 2-azabicyclo[3.3.0]octane, and 3-azabicyclo[3.3.0]octane derivatives, offering a baseline for their characterization and differentiation.

The azabicyclo[3.3.0]octane framework, a fused five-membered ring system containing a nitrogen atom, is a significant structural motif in numerous biologically active compounds. The position of the nitrogen atom within this bicyclic system gives rise to three distinct isomers: 1-azabicyclo[3.3.0]octane, 2-azabicyclo[3.3.0]octane, and 3-azabicyclo[3.3.0]octane. While sharing the same molecular formula and mass, their unique atomic arrangements lead to discernible differences in their spectroscopic signatures. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for derivatives of these isomers to aid in their identification and characterization.

Comparative Spectroscopic Data

The following tables present a summary of ^1H NMR, ^{13}C NMR, IR, and MS data for derivatives of the three azabicyclo[3.3.0]octane isomers. It is important to note that the presented data is for substituted derivatives, and the chemical shifts, vibrational frequencies, and fragmentation patterns are influenced by the specific substituents present. However, this data provides a valuable starting point for comparing the core isomeric skeletons.

Table 1: ¹H NMR Spectroscopic Data of Azabicyclo[3.3.0]octane Derivatives

Isomer Derivative	Key Proton Signals (δ, ppm)	Coupling Constants (J, Hz)	Reference
5-Nitromethyl-1-azabicyclo[3.3.0]octane	1.59-1.96 (m, 6H, 3,7-CH ₂ and two protons of 4,6-CH ₂), 2.10-2.19 (m, 2H, two protons of 4,6-CH ₂), 2.56-2.66 and 3.01-3.09 (m, 4H, 2,8-CH ₂), 4.27 (s, 2H, CH ₂ NO ₂)	-	[1]
N-Benzyl-3-oxo-5-carbomethoxy-2-azabicyclo[3.3.0]octane	1.55-2.25 (m, 6H, H-C6, H-C7, H-C8), 2.45 (d, 1H, C4-H), 3.15 (d, 1H, C4-H), 3.69 (s, 3H, COOCH ₃), 3.97 (d, 1H, CH ₂ -N), 4.00 (m, 1H, H-C1), 4.95 (d, 1H, CH ₂ -N), 7.20-7.35 (m, 5H, Ph-H)	J = 15.0 Hz (CH ₂ -N), J = 17.9 Hz (C4-H)	[2]
(S,S,S)-2-aza-bicyclo[3.3.0]-octane-3-carboxylic acid benzyl ester	1.36–1.42 (m, 1H), 1.58–1.75 (m, 2H), 1.82–2.01 (m, 3H), 2.32–2.37 (m, 1H), 2.58 (dt, 1H), 2.83–2.88 (m, 1H), 4.31 (td, 1H), 4.43 (t, 1H), 5.20 (AB q, 2H), 7.33–7.37 (m, 5H)	J = 13.2, 8.4 Hz (dt), J = 8.0, 3.6 Hz (td), J = 8.4 Hz (t), J = 12.0 Hz (AB q)	[3]

Table 2: ¹³C NMR Spectroscopic Data of Azabicyclo[3.3.0]octane Derivatives

Isomer Derivative	Key Carbon Signals (δ , ppm)	Reference
5-Nitromethyl-1-azabicyclo[3.3.0]octane	25.33 (C3, C7), 36.00 (C4, C6), 55.48 (C2, C8), 72.75 (C5), 82.96 (CH ₂ NO ₂)	[1]
N-Benzyl-3-oxo-5-carbomethoxy-2-azabicyclo[3.3.0]octane	24.0 (C7), 30.7 (C8), 38.2 (C6), 41.4 (C4), 44.9 (N-CH ₂), 51.6 (C5), 52.3 (COOCH ₃), 66.4 (C1), 125.4 (Ar-C4), 127.8 (Ar-C3), 128.5 (Ar-C2), 135.9 (Ar-C1), 172.4 (COOCH ₃), 175.4 (CON)	[2]
(S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester	24.07, 29.60, 31.02, 33.45, 41.37, 60.11, 63.81, 66.99, 128.11, 128.28, 128.43, 135.14, 167.32	[3]

Table 3: IR and Mass Spectrometry Data of Azabicyclo[3.3.0]octane Derivatives

Isomer Derivative	IR Key Absorptions (cm ⁻¹)	Mass Spectrometry (m/z)	Reference
5-Nitromethyl-1-azabicyclo[3.3.0]octane	2958 (C-H), 1547 (NO ₂)	170 (M ⁺)	[1]
N-Benzyl-3-oxo-5-carbomethoxy-2-azabicyclo[3.3.0]octane	3080 (C-H), 2980-2850 (C-H), 1745 (COO), 1684 (CON)	287 (M ⁺)	[2]
(S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester	1758	246 (M ⁺)	[3]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific parameters may vary between instruments and laboratories, the following provides a general overview of the methodologies employed.

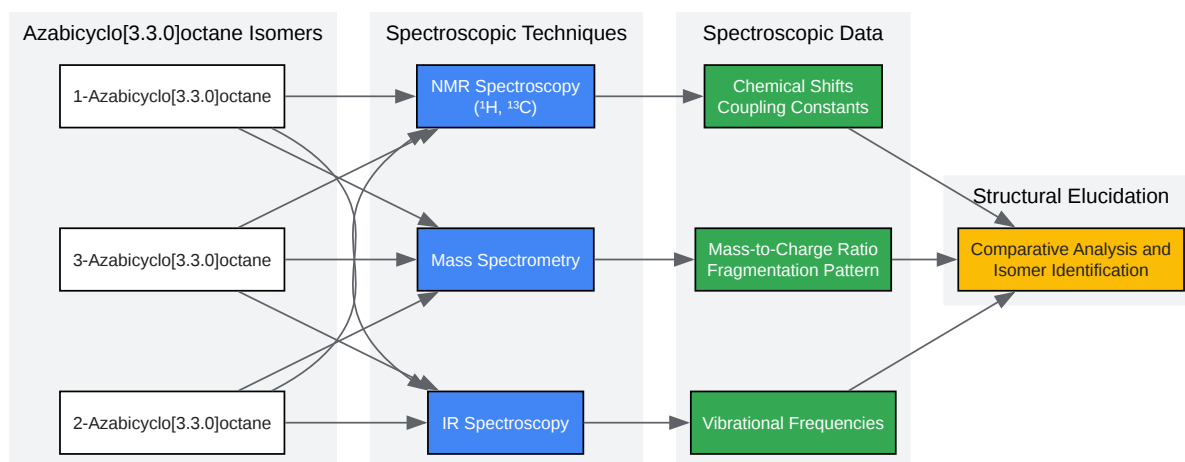
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were typically recorded on spectrometers operating at frequencies ranging from 200 to 400 MHz for ^1H and 50 to 101 MHz for ^{13}C .^{[2][3]} Samples were dissolved in deuterated solvents, most commonly chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with tetramethylsilane (TMS) used as an internal standard ($\delta = 0.00$ ppm).^{[2][3]} Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy: IR spectra were obtained using Fourier Transform Infrared (FTIR) spectrometers.^{[1][2]} Samples were analyzed as neat films, in potassium bromide (KBr) pellets, or as solutions.^{[2][3]} Absorption frequencies are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS): Mass spectra were acquired using various ionization techniques, including Electron Ionization (EI) and Chemical Ionization (CI).^[1] High-resolution mass spectrometry (HRMS) was used for accurate mass measurements. Data is reported as the mass-to-charge ratio (m/z).

Spectroscopic Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of azabicyclo[3.3.0]octane isomers.



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Caption: Workflow for isomeric differentiation.

This guide serves as a foundational resource for the spectroscopic comparison of azabicyclo[3.3.0]octane isomers. For unambiguous identification, it is recommended to acquire a full suite of spectroscopic data for the specific compound of interest and compare it with literature values or with data from authenticated reference standards.

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